molecular formula C17H18ClNO B1421754 2-Chloro-5-(4-pentylbenzoyl)pyridine CAS No. 1187169-42-1

2-Chloro-5-(4-pentylbenzoyl)pyridine

Cat. No. B1421754
M. Wt: 287.8 g/mol
InChI Key: YDZVXPRYSWXOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-5-(4-pentylbenzoyl)pyridine” is a chemical compound with the molecular formula C17H18ClNO . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(4-pentylbenzoyl)pyridine” consists of 17 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . More detailed information about its molecular structure might be found in specific scientific literature or databases.

Scientific Research Applications

1. Photophysical Properties and Chemosensors

  • Singlet Diradical Complexes : Studies on ruthenium and osmium complexes, involving ligands related to 2-Chloro-5-(4-pentylbenzoyl)pyridine, revealed unique geometrical and electronic structures. These complexes exhibited interesting changes upon oxidation, which are significant for understanding their photophysical properties (Samanta et al., 2008).
  • Fluorescent Probes for Metal Detection : Certain pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to 2-Chloro-5-(4-pentylbenzoyl)pyridine, have been synthesized and shown to be effective fluorescent probes for detecting metals like mercury in various solutions (Shao et al., 2011).

2. Synthesis and Chemical Reactivity

  • Novel Synthesis Methods : Research has led to the development of new synthesis methods for pyridine derivatives, providing efficient pathways to create compounds with structural similarities to 2-Chloro-5-(4-pentylbenzoyl)pyridine. These methods are crucial for expanding the utility of such compounds in various chemical applications (Catalani et al., 2010).
  • Structural Analysis and Derivatives : The synthesis and analysis of various pyridine and fused pyridine derivatives have been extensively studied. This research is valuable for understanding the chemical behavior and potential applications of 2-Chloro-5-(4-pentylbenzoyl)pyridine-related compounds (Al-Issa, 2012).

3. Applications in Material Science

  • Ink and Printing Applications : Research on the synthesis of chloro 2 aminobenzoic acid, a compound structurally related to 2-Chloro-5-(4-pentylbenzoyl)pyridine, has shown potential applications in the development of fluorescent agents for ink and printing, particularly in anti-falsification measures (Wen, 2000).

4. Electronic and Optical Applications

  • Electronic Devices and Sensors : The structural, optical, and junction characteristics of pyrazolo pyridine derivatives have been explored for their potential in electronic devices and sensors. This research is crucial for developing new materials based on 2-Chloro-5-(4-pentylbenzoyl)pyridine for electronic applications (Zedan et al., 2020).

properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-2-3-4-5-13-6-8-14(9-7-13)17(20)15-10-11-16(18)19-12-15/h6-12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZVXPRYSWXOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-pentylbenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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